molecular formula C75H101N15O26 B1141676 H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2 CAS No. 60748-07-4

H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2

Cat. No. B1141676
CAS RN: 60748-07-4
M. Wt: 1628.69
InChI Key:
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Description

This peptide is a complex sequence of amino acids, which suggests it could have specific structural and functional properties important in scientific research. However, direct studies specifically on this peptide sequence are limited, so I will draw upon relevant research on similar sequences and peptides to infer properties and characteristics.

Synthesis Analysis

Peptides like this are typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing chain fixed to an insoluble resin. The synthesis process involves repeated cycles of deprotection and coupling reactions, ensuring high fidelity and efficiency in peptide assembly. For example, Glu20Ala20Phe and Ala20Glu20Phe were synthesized by step-by-step coupling of dipeptide and tetrapeptide units, showcasing the versatility and precision of SPPS in creating complex peptides (Takahashi, 1977).

Molecular Structure Analysis

Peptide conformation can significantly influence its biological and chemical properties. Techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in understanding the conformational preferences of peptides in different environments. For instance, Mammi et al. (1988) utilized 1H NMR to study a minigastrin analogue, revealing insights into its conformational behavior in water and trifluoroethanol mixtures, indicating the presence of ordered structures in non-aqueous environments (Mammi et al., 1988).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including oxidation, reduction, and enzymatic cleavage, which can alter their structure and function. The presence of amino acids like tyrosine, glutamic acid, and aspartic acid in a peptide sequence can contribute to its reactivity and interaction with other molecules. The study of molybdenum(VI) peroxo α-amino acid complexes by Djordjevic et al. (1997) highlights the complex interplay between peptide sequences and metal ions, which can have implications for understanding the peptide's chemical properties (Djordjevic et al., 1997).

Physical Properties Analysis

The physical properties of peptides, such as solubility, thermal stability, and phase behavior, are crucial for their practical application and study. These properties are influenced by the peptide's amino acid composition and sequence. The work by Adibi et al. (1986) on the influence of molecular structure on peptide stability and metabolism provides insights into how variations in amino acid sequence can affect peptide behavior in biological systems (Adibi et al., 1986).

Scientific Research Applications

Amino Acids in Prenatal Development

Studies on the concentrations of amino acids, including ALA, TYR, PHE, in amniotic fluid have been used for the prenatal diagnosis of inherited metabolic disorders. Significant correlations between certain amino acids during gestational age suggest their importance in fetal development and provide valuable data for evaluating abnormal amino acid concentrations, which can be crucial for the diagnosis of specific metabolic disorders (Mesavage et al., 1985).

Amino Acids and Cerebral Infarction

Concentrations of amino acids like ASP, GLU, ALA, LEU, and others in cerebrospinal fluid were studied in patients with ischemic cerebral infarction. The significant alterations in these amino acids, compared to controls, support their involvement in the pathological process of ischemic cerebral infarction and might provide insights into potential therapeutic targets (Zhu et al., 2000).

Amino Acids in Cancer Diagnostics

The analysis of plasma free amino acid (PFAA) profiles, including those of ALA, TYR, and PHE, has been utilized in the diagnosis of esophageal squamous cell carcinoma (ESCC). The study found significant differences in the PFAA profiles between control subjects and ESCC patients, indicating the potential of these amino acid profiles in early detection and diagnosis of ESCC (Ma et al., 2014).

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBRJDBGIVUNDK-QOGDCIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H109N17O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028769
Record name 22-34-Gastrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1832.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gastrin-14

CAS RN

60748-07-4, 70706-59-1
Record name Minigastrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-34-Gastrin I (pig), 22-l-leucine-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22-34-Gastrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-34-Gastrin I (pig), 22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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